Cas no 90007-56-0 (2-phenyl-2-sulfamoylacetamide)

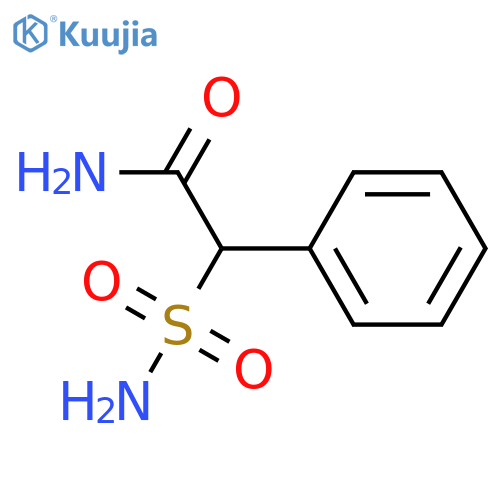

2-phenyl-2-sulfamoylacetamide structure

商品名:2-phenyl-2-sulfamoylacetamide

CAS番号:90007-56-0

MF:C8H10N2O3S

メガワット:214.241600513458

MDL:MFCD24631790

CID:5225317

PubChem ID:53827047

2-phenyl-2-sulfamoylacetamide 化学的及び物理的性質

名前と識別子

-

- Benzeneacetamide, α-(aminosulfonyl)-

- 2-phenyl-2-sulfamoylacetamide

-

- MDL: MFCD24631790

- インチ: 1S/C8H10N2O3S/c9-8(11)7(14(10,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,9,11)(H2,10,12,13)

- InChIKey: CNTWKFSHBOORCI-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(C(S(N)(=O)=O)C(N)=O)=CC=1

2-phenyl-2-sulfamoylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-234192-0.25g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 0.25g |

$601.0 | 2024-06-19 | |

| Enamine | EN300-234192-1g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 1g |

$1214.0 | 2023-09-15 | |

| 1PlusChem | 1P01APN9-50mg |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 50mg |

$399.00 | 2024-04-20 | |

| 1PlusChem | 1P01APN9-250mg |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 250mg |

$805.00 | 2023-12-16 | |

| 1PlusChem | 1P01APN9-10g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 10g |

$6515.00 | 2023-12-16 | |

| 1PlusChem | 1P01APN9-5g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 5g |

$4413.00 | 2023-12-16 | |

| 1PlusChem | 1P01APN9-2.5g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 2.5g |

$3003.00 | 2023-12-16 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031779-1g |

2-Phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 1g |

¥5971.0 | 2024-04-17 | |

| Enamine | EN300-234192-5.0g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 5.0g |

$3520.0 | 2024-06-19 | |

| Enamine | EN300-234192-10.0g |

2-phenyl-2-sulfamoylacetamide |

90007-56-0 | 95% | 10.0g |

$5221.0 | 2024-06-19 |

2-phenyl-2-sulfamoylacetamide 関連文献

-

1. Water

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

90007-56-0 (2-phenyl-2-sulfamoylacetamide) 関連製品

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 55290-64-7(Dimethipin)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90007-56-0)2-phenyl-2-sulfamoylacetamide

清らかである:99%

はかる:1g

価格 ($):783.0